molecular formula C19H26ClNO3 B2392038 2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride CAS No. 1539266-40-4

2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

Cat. No. B2392038
CAS RN: 1539266-40-4
M. Wt: 351.87
InChI Key: SYBINTRPEZWFLZ-UHFFFAOYSA-N
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Description

2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride, commonly known as EDDP, is a synthetic compound with a wide range of applications in scientific research. EDDP is a phenethylamine derivative with a phenol group and a hydrochloride group. It has been used in a variety of laboratory experiments, including pharmacology, biochemistry, and physiology. EDDP has also been studied for its potential therapeutic applications.

Scientific Research Applications

EDDP has been widely used in scientific research, particularly in pharmacology and biochemistry. In pharmacology, EDDP has been used to study the effects of various drugs on the central nervous system. EDDP has also been used to investigate the biochemical pathways involved in the metabolism of drugs. In biochemistry, EDDP has been used in enzyme assays and to study the structure and function of proteins.

Advantages and Limitations for Lab Experiments

EDDP has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable, so it can be stored for long periods of time. Additionally, EDDP can be used in a variety of different experiments, including pharmacology, biochemistry, and physiology. However, EDDP is also toxic in large doses and can cause adverse effects if ingested.

Future Directions

There are several potential future directions for research into EDDP. These include further investigation of its mechanism of action, as well as its potential therapeutic applications. Additionally, further research into EDDP’s biochemical and physiological effects could lead to the development of new drugs or treatments. Other potential directions include the study of EDDP’s interactions with other drugs, and the development of new synthetic methods for the production of EDDP.

properties

IUPAC Name

2-[[2-(4-ethyl-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3.ClH/c1-4-14-11-19(23-3)15(12-18(14)22-2)9-10-20-13-16-7-5-6-8-17(16)21;/h5-8,11-12,20-21H,4,9-10,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYCCIVJYCGLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901346410
Record name 25E-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1539266-40-4
Record name 25E-NBOH hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901346410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
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2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride
Reactant of Route 6
2-[[[2-(4-Ethyl-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride

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